6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Preparation Methods
The synthesis of 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the reaction of 4-styrylpyrimidine-5-carboxylic acids with bromine in acetic acid to form pyrano[4,3-d]pyrimidin-5-ones, which are then treated with amines to yield the desired pyrido[4,3-d]pyrimidin-5(6H)-ones . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can be compared with other pyrido[4,3-d]pyrimidine derivatives, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of tetrahydropteroic acid derivatives.
Pyrano[4,3-d]pyrimidin-5-ones: Formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinyl group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H14Cl2N4O |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H14Cl2N4O/c18-11-7-12(19)9-13(8-11)23-6-3-15-14(16(23)24)10-20-17(21-15)22-4-1-2-5-22/h3,6-10H,1-2,4-5H2 |
InChI Key |
BTNBUHDRKZCWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.